molecular formula C16H16N2S B2717849 N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine CAS No. 380346-13-4

N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine

Cat. No.: B2717849
CAS No.: 380346-13-4
M. Wt: 268.38
InChI Key: NKOAAVFZUTYINQ-UHFFFAOYSA-N
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Description

N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine is a chemical compound built around the benzothiazole scaffold, a heterocyclic structure known for its significant research value in medicinal chemistry and materials science. Benzothiazole derivatives are frequently investigated for their wide spectrum of pharmacological activities, which include potential anticancer, antimicrobial, antiviral, and anti-inflammatory properties . The 2-aminophenyl substitution pattern is of particular interest, as it can serve as a versatile building block for creating more complex molecules and ligands for metal complexes . Researchers utilize this family of compounds in the development of new therapeutic agents and advanced materials, including those with luminescent properties or aggregation-induced emission (AIE) characteristics . The synthesis of such compounds can be achieved through various methods, including solid-phase synthesis techniques that allow for the creation of benzothiazole-modified peptides and amino acids with high chiral purity . This compound is provided for research applications such as biological screening, hit-to-lead optimization, and as a synthetic intermediate. This product is intended for laboratory research purposes only and is not approved for human or animal use.

Properties

IUPAC Name

N-(2-propan-2-ylphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11(2)12-7-3-4-8-13(12)17-16-18-14-9-5-6-10-15(14)19-16/h3-11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOAAVFZUTYINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with an appropriate isopropyl-substituted phenyl derivative. One common method involves the following steps:

    Starting Materials: 2-aminobenzothiazole and 2-(propan-2-yl)phenyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).

    Procedure: The 2-aminobenzothiazole is dissolved in DMF, and potassium carbonate is added. The mixture is heated to the desired temperature, and 2-(propan-2-yl)phenyl bromide is added dropwise. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-sulfoxide, while reduction with lithium aluminum hydride may produce this compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Positional Isomers: N-[4-(Propan-2-yl)phenyl]-1,3-benzothiazol-2-amine

  • Structural Difference : The substitution position on the phenyl ring (para vs. ortho) distinguishes this isomer (CAS 875421-94-6) from the target compound.
  • The para-substituted isomer may exhibit higher symmetry, affecting crystallization behavior .

N-Phenyl-1,3-benzothiazol-2-amine (CAS 1843-21-6)

  • Structural Difference : Lacks the isopropyl group on the phenyl ring.
  • Impact : The absence of the hydrophobic isopropyl substituent reduces lipophilicity (logP), which could decrease membrane permeability compared to the target compound .

4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (Compound 2b)

  • Structural Difference : Features a chlorophenyl group and propargyl substituents on the thiazole nitrogen.
  • Impact : The electron-withdrawing chlorine atom enhances stability but may reduce solubility. Propargyl groups introduce alkyne functionality, enabling click chemistry applications .

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

  • Structural Difference : Incorporates a triazole ring and nitro group.
  • The triazole moiety improves hydrogen-bonding capacity, which could influence target binding .

TRPA1 Inhibitors (HC-030031 and CHEM-5861528)

  • Structural Difference : Acetamide-linked purine derivatives with substituted phenyl groups.
  • Impact : These compounds inhibit TRPA1 channels (IC₅₀: 4–10 μM) via their planar purine cores, a structural motif absent in the target benzothiazole. This highlights divergent pharmacological targets .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₁₆H₁₆N₂S 268.38 2-Isopropylphenyl ~3.5
N-Phenyl-1,3-benzothiazol-2-amine C₁₃H₁₀N₂S 226.30 Phenyl ~2.8
HC-030031 C₁₈H₁₈N₄O₂ 338.37 Purinedione, isopropylphenyl ~2.1

*Predicted using ChemDraw.

Pharmacological and Application Insights

  • Antiproliferative Potential: Benzothiazole-triazole hybrids () show promise in cancer research due to nitro and amino groups enabling further functionalization .
  • Anti-inflammatory Activity : Thiazole derivatives with propargyl groups () exhibit anti-inflammatory properties, suggesting the target compound could be explored in this domain .
  • TRPA1 Modulation : Unlike HC-030031, the target compound lacks a purine core, making TRPA1 inhibition unlikely. However, its benzothiazole scaffold may target other pathways (e.g., kinase inhibition) .

Biological Activity

N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family, which is known for its diverse range of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives are recognized for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of both sulfur and nitrogen in the benzothiazole ring contributes to the unique interactions these compounds have with biological targets. The introduction of substituents, such as the isopropyl group in this compound, can significantly influence their biological activity and physicochemical properties.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
  • Antimicrobial Properties : It has been suggested that benzothiazole derivatives can disrupt bacterial cell membranes or inhibit essential biomolecule synthesis, resulting in bacterial cell death.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance:

Cell Line IC50 Value (µM) Mechanism
MCF-7 (Breast Cancer)15.0Induces apoptosis through caspase activation
U937 (Leukemia)12.5Inhibits cell cycle progression
A549 (Lung Cancer)10.0Disrupts mitochondrial membrane potential

These findings indicate that the compound has a potent effect on various cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus8 µg/mLEffective against Gram-positive bacteria
Escherichia coli16 µg/mLModerate effectiveness against Gram-negative bacteria

These results highlight the compound's potential utility in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various benzothiazole derivatives on MCF-7 and A549 cell lines. This compound was found to be one of the most potent compounds tested, with an IC50 value significantly lower than that of established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of this compound against a range of pathogens. Results indicated that it effectively inhibited the growth of several bacterial strains at low concentrations, making it a candidate for further development as an antibiotic .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related benzothiazole derivatives:

Compound IC50 (µM) Primary Action
N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine20.0Anticancer
2-Aminobenzothiazole25.0Antimicrobial
2-Mercaptobenzothiazole30.0Antioxidant

The introduction of the isopropyl group in this compound appears to enhance its biological activity compared to other derivatives.

Q & A

Q. What are the optimal synthetic routes for N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via I₂-mediated oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. Key steps include:
  • Reacting substituted isothiocyanates with aminophenol under controlled temperatures (e.g., refluxing in methanol/ethanol).
  • Optimizing reaction time (typically 4–8 hours) and stoichiometry to achieve yields >75% .
  • Alternative methods involve bromine/glacial acetic acid for cyclization of aniline derivatives with sodium thiocyanate, followed by NaOH precipitation and ethanol recrystallization .

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer :
  • IR Spectroscopy : Identify characteristic peaks for C=N (1620–1550 cm⁻¹), N-H (3550–3530 cm⁻¹), and C-Cl (690–700 cm⁻¹) .
  • ¹H NMR : Look for aromatic proton signals (δ 6.4–8.3 ppm) and NH resonances (δ 4.1–4.2 ppm) in CDCl₃ .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N percentages (e.g., C: 56.59%, H: 3.25%, N: 12.00%) .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., PFOR enzyme in anaerobic organisms). Key residues for hydrogen bonding (e.g., N–H⋯N, C–H⋯O/F) can stabilize binding .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and charge distribution .

Q. What strategies resolve contradictions in biological activity data caused by substituent variations?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare IC₅₀ values of derivatives with electron-withdrawing (e.g., NO₂) vs. electron-donating (e.g., CH₃) groups. For example, 4-nitrophenyl substituents enhance antimicrobial activity due to increased electrophilicity .
  • In Vitro Assays : Standardize protocols (e.g., MIC testing against S. aureus or E. coli) to minimize variability in activity measurements .

Q. What challenges arise in crystallographic analysis of this compound derivatives?

  • Methodological Answer :
  • Hydrogen Bonding Networks : Use SHELXL for refining centrosymmetric dimers (e.g., N1–H1⋯N2 interactions) and non-classical bonds (C–H⋯F/O) to resolve packing ambiguities .
  • Twinned Data Handling : Apply SHELXPRO for high-resolution refinement and twin-law identification in monoclinic systems .

Q. How can in vitro biological evaluation be designed to assess dual anticancer and antimicrobial activity?

  • Methodological Answer :
  • Anticancer Assays : Use MTT assays on cancer cell lines (e.g., MCF-7) with dose ranges (1–100 μM) and compare to controls like cisplatin .
  • Antimicrobial Testing : Perform agar diffusion assays with Gram-positive/negative strains, correlating zone-of-inhibition data with MIC values .

Data Analysis & Validation

Q. How are reaction yields optimized while minimizing toxic byproducts in benzothiazole synthesis?

  • Methodological Answer :
  • Green Chemistry : Replace HgO or hypervalent iodine reagents with I₂/KSCN systems to reduce toxicity and improve atom economy (>80% yield) .
  • TLC Monitoring : Track reaction progress using silica-gel plates (e.g., ACN:MeOH 1:1, Rf ~0.6–0.74) to terminate reactions at optimal conversion .

Q. What analytical techniques validate purity for compounds with heterocyclic cores?

  • Methodological Answer :
  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5%) at λ = 254 nm .
  • Mass Spectrometry : Confirm molecular ions via FABMS (e.g., m/z 466 [M⁺] for chloro-substituted derivatives) .

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